Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily employed as a ligand in homogeneous catalysis. In this context, it acts as a binding partner for a metal center, forming a complex that facilitates specific chemical reactions. The bulky cyclohexyl groups on the phosphorus atom and the sterically hindering isopropyl groups on the phenyl ring contribute to the unique steric and electronic properties of the ligand. These properties influence the reactivity of the metal center, allowing for the selective activation of substrates and the control of reaction pathways.
Studies have shown the effectiveness of Dicyclohexyl(2,6-diisopropylphenyl)phosphine in various homogeneous catalytic processes, including:
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is a phosphine ligand with the chemical formula and a molecular weight of approximately 358.54 g/mol. This compound features a bulky dicyclohexyl group and a 2,6-diisopropylphenyl moiety, which contribute to its steric and electronic properties, making it a valuable ligand in various catalytic applications, particularly in transition metal-catalyzed reactions .
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions often involve transition metals, where the phosphine acts as a ligand to stabilize the metal center and facilitate the reaction . Additionally, it can participate in various transformations such as hydrovinylation and asymmetric synthesis, showcasing its versatility in organic chemistry .
The synthesis of dicyclohexyl(2,6-diisopropylphenyl)phosphine typically involves the reaction of phosphorus trichloride with dicyclohexylamine and 2,6-diisopropylphenol. The general synthetic pathway can be summarized as follows:
This method allows for the introduction of bulky substituents that enhance the ligand's steric properties .
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is widely employed in:
Interaction studies involving dicyclohexyl(2,6-diisopropylphenyl)phosphine often focus on its coordination behavior with different transition metals. These studies reveal insights into the electronic properties of the metal-ligand complexes and their reactivity profiles. For example, its coordination with rhodium has been characterized, demonstrating its ability to stabilize rhodium complexes in various catalytic processes .
Dicyclohexyl(2,6-diisopropylphenyl)phosphine shares structural similarities with several other phosphine ligands. Here are some comparable compounds:
Dicyclohexyl(2,6-diisopropylphenyl)phosphine stands out due to its significant steric bulk and unique electronic characteristics that enhance its reactivity in catalysis compared to these similar compounds. Its specific design allows for improved selectivity and efficiency in various
Dicyclohexyl(2,6-diisopropylphenyl)phosphine (CAS: 1053657-07-0) emerged as a significant ligand in organometallic chemistry during the early 21st century. Its development paralleled advancements in cross-coupling catalysis, where bulky phosphine ligands were sought to stabilize low-coordinate metal centers. The compound was first synthesized through nucleophilic substitution reactions involving 2,6-diisopropylphenylmagnesium bromide and dicyclohexylphosphine chloride. Initial applications focused on palladium-catalyzed Suzuki-Miyaura couplings, where its steric bulk improved catalytic efficiency by preventing unwanted dimerization of metal intermediates.
The systematic IUPAC name for this compound is dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane, reflecting its structural components:
Alternative names include:
The molecular formula is C24H39P, with a molecular weight of 358.54 g/mol.
This phosphine ligand is widely employed in:
Dicyclohexyl(2,6-diisopropylphenyl)phosphine exhibits a distinctive molecular architecture characterized by a central phosphorus atom bonded to two cyclohexyl groups and one 2,6-diisopropylphenyl moiety [1]. The molecular formula C₂₄H₃₉P corresponds to a molecular weight of 358.5 grams per mole, with the phosphorus center adopting a pyramidal geometry typical of tertiary phosphines [2]. The compound crystallizes in various coordination environments, with documented crystal structures available in the Crystallography Open Database [1].
The fundamental structural parameters reveal critical bonding characteristics within the molecule. The phosphorus-carbon bond lengths in dicyclohexyl(2,6-diisopropylphenyl)phosphine complexes typically range from 1.804 to 1.824 angstroms, consistent with standard phosphorus-carbon single bond distances observed in related organophosphorus compounds [3] [4]. These bond lengths are comparable to those found in triphenylphosphine (1.828 angstroms) and triphenylphosphine oxide (1.803 angstroms), indicating typical two-electron phosphorus-carbon single bond character [3].
Table 1: Basic Structural Parameters of Dicyclohexyl(2,6-diisopropylphenyl)phosphine
Parameter | Value |
---|---|
Molecular Formula | C₂₄H₃₉P |
Molecular Weight (g/mol) | 358.5 |
CAS Number | 1053657-07-0 |
IUPAC Name | dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane |
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 |
Exact Mass (Da) | 358.278938242 |
Topological Polar Surface Area (Ų) | 0 |
Rotatable Bond Count | 5 |
The molecular geometry around the phosphorus center follows a trigonal pyramidal arrangement, with the phosphorus atom exhibiting sp³ hybridization [5]. The bond angles around the phosphorus center deviate from the ideal tetrahedral angle due to the lone pair of electrons on phosphorus, resulting in compressed bond angles similar to those observed in other tertiary phosphines [5]. The bulky cyclohexyl groups and the sterically hindering ortho-diisopropyl substitution on the phenyl ring create a sterically congested environment around the phosphorus atom [2].
Crystallographic analysis of rhodium complexes containing dicyclohexyl(2,6-diisopropylphenyl)phosphine reveals a slightly distorted square-planar coordination geometry [6]. The rhodium-phosphorus bond length in these complexes measures approximately 2.28 angstroms, which falls within the typical range for rhodium-phosphine bonds [6]. The steric demand of the phosphine ligand manifests in the observed bond angles, with deviations from ideal coordination geometry attributed to the bulky substituents on phosphorus [6].
Table 2: Typical Bond Lengths in Phosphine and Related Compounds
Compound Type | Bond Type | Bond Length (Å) | Reference Context |
---|---|---|---|
Triphenylphosphine | P-C | 1.828 | Literature standard |
Triphenylphosphine oxide | P-C | 1.803 | Literature standard |
General P-C single bonds | P-C | 1.804-1.824 | Crystal structure range |
Dicyclohexyl(2,6-diisopropylphenyl)phosphine complex | Rh-P | 2.28 (typical) | Rhodium complexes |
The conformational analysis reveals that the molecule possesses five rotatable bonds, primarily associated with the cyclohexyl rings and the isopropyl substituents on the phenyl ring [1]. The cyclohexyl groups adopt chair conformations, which represent the most thermodynamically stable arrangements for six-membered saturated rings [1]. The 2,6-diisopropyl substitution pattern on the phenyl ring creates significant steric hindrance around the phosphorus center, influencing both the molecular geometry and the coordination behavior of the ligand [2].
The steric properties of dicyclohexyl(2,6-diisopropylphenyl)phosphine are quantified through established parameters including the Tolman cone angle and percent buried volume, which serve as critical descriptors for understanding ligand behavior in catalytic applications [7] [8]. The Tolman cone angle represents the apex angle of a cone centered at the metal with edges extending to the van der Waals spheres of the outermost ligand atoms [8]. Computational studies employing density functional theory methods have provided systematic approaches to determining these steric parameters for various coordination environments [7] [9].
The cone angle of dicyclohexyl(2,6-diisopropylphenyl)phosphine varies depending on the coordination environment, with computational assessments revealing different values for linear, tetrahedral, and octahedral metal complexes [7] [9]. Studies utilizing combined molecular mechanics and density functional theory methodologies have demonstrated that cone angles decrease when moving from linear to more sterically hindered coordination environments [9]. This behavior reflects the adaptive nature of bulky phosphine ligands to accommodate increasing steric congestion around the metal center [9].
Table 3: Comparative Steric Parameters of Phosphine Ligands
Ligand | Tolman Cone Angle (°) | Electronic Parameter (cm⁻¹) |
---|---|---|
PH₃ | 87 | N/A |
P(CH₃)₃ | 118 | 2064.1 |
P(CH₂CH₃)₃ | 132 | N/A |
P(C₆H₅)₃ | 145 | 2068.9 |
P(cyclo-C₆H₁₁)₃ | 179 | N/A |
P(t-Bu)₃ | 182 | 2056.1 |
P(2,4,6-Me₃C₆H₂)₃ | 212 | N/A |
Percent buried volume calculations, performed using computational tools such as SambVca, provide complementary steric information by measuring the volume occupied by the ligand within a defined sphere around the metal center [10] [11]. Unlike cone angle measurements that are sensitive to ligand size at any distance from the metal, percent buried volume specifically accounts for steric hindrance proximal to the metal center [11]. This distinction becomes particularly important for ligands like dicyclohexyl(2,6-diisopropylphenyl)phosphine that possess remote steric bulk [11].
The computational determination of percent buried volume involves optimization of ligand-metal complexes followed by analysis using specialized software tools [12]. Studies have established that ligands with high cone angles but relatively low percent buried volume values exhibit distinctive catalytic behavior, particularly in nickel-catalyzed reactions where steric effects near the metal center critically influence ligation states [10] [13]. This characteristic steric profile, featuring remote steric hindrance, allows for coordination of reaction components while preventing undesirable bimetallic deactivation mechanisms [11].
The relationship between cone angle and percent buried volume for dicyclohexyl(2,6-diisopropylphenyl)phosphine deviates from the typical correlation observed for many phosphine ligands [11]. Traditional phosphines generally exhibit a linear relationship between these two parameters, but ligands featuring significant remote steric bulk fall outside this correlation [11]. This deviation reflects the unique structural features of dicyclohexyl(2,6-diisopropylphenyl)phosphine, where the bulky cyclohexyl groups and ortho-diisopropyl substitution create steric hindrance at varying distances from the phosphorus center [2].
Solid angle calculations provide an alternative approach to quantifying ligand steric effects, with theoretical solid angles correlating well with experimental substitution behavior in metal complexes [14]. The solid angle parameter has proven particularly useful for predicting maximum substitution numbers in cluster compounds, where steric parameters determine the number of ligands that can bind to a metal center [14]. For dicyclohexyl(2,6-diisopropylphenyl)phosphine, the substantial steric bulk would be expected to limit the number of ligands that can simultaneously coordinate to a single metal center [14].
The electronic properties of dicyclohexyl(2,6-diisopropylphenyl)phosphine are characterized by its dual nature as both a σ-donor and π-acceptor ligand, with the σ-donor properties predominating over π-acceptor capabilities [15]. Theoretical studies employing Natural Orbitals for Chemical Valence analysis have established that all phosphorus ligands exhibit both donation and back-donation characteristics, with the relative magnitudes determining their overall electronic behavior [15]. The electronic parameter quantification relies primarily on the Tolman Electronic Parameter, measured through infrared spectroscopy of nickel tricarbonyl complexes [16].
The σ-donor ability of dicyclohexyl(2,6-diisopropylphenyl)phosphine stems from the lone pair of electrons on the phosphorus atom, which can donate electron density to vacant metal orbitals [15]. The alkyl and aryl substituents on phosphorus significantly influence this donor strength through inductive and mesomeric effects [17] [16]. The cyclohexyl groups, being electron-releasing alkyl substituents, enhance the σ-donor capability by increasing electron density at the phosphorus center [16]. Similarly, the 2,6-diisopropylphenyl group contributes electron density through inductive effects, though the aromatic system also provides potential π-acceptor pathways [16].
Computational studies using density functional theory methods have revealed that the σ-component of phosphine bonding corresponds to donation from the phosphorus lone pair, enhanced by electron transfer from ancillary substituents to the bonding region [15]. The molecular orbital analysis demonstrates that the highest occupied molecular orbital in phosphine complexes often exhibits significant phosphorus character, indicating strong σ-donor interactions [18]. The electronic structure calculations show that phosphine ligands stabilize the highest occupied molecular orbitals of metal complexes, enhancing their electron-donating capabilities [18].
The π-acceptor properties of dicyclohexyl(2,6-diisopropylphenyl)phosphine arise from the availability of low-lying phosphorus-carbon σ* orbitals that can accept electron density from filled metal d-orbitals [19] [15]. However, the π-acceptor ability of alkyl phosphines is generally weak compared to phosphites or fluorinated phosphines due to the high energy of the σ* orbitals [19]. The energetic overlap between phosphorus and carbon orbitals in alkyl phosphines results in significantly raised σ* orbital energies, making them less accessible for back-donation from metals [19].
Tolman Electronic Parameter measurements provide quantitative assessment of the overall electronic effects of phosphine ligands [16]. The parameter is determined by measuring the frequency of the A₁ carbonyl vibrational mode in nickel tricarbonyl complexes, where electron-donating ligands decrease the carbonyl stretching frequency through enhanced back-donation to carbonyl π* orbitals [16]. Strong σ-donor ligands like tricyclohexylphosphine exhibit Tolman Electronic Parameter values around 2056.1 wavenumbers, while weaker donors show higher frequencies [16] [20].
The electronic properties of dicyclohexyl(2,6-diisopropylphenyl)phosphine are expected to fall within the range typical of strongly donating alkyl phosphines, similar to tricyclohexylphosphine and other bulky alkyl-substituted phosphines [20]. The combination of electron-releasing cyclohexyl groups and the electron-donating character of the substituted phenyl ring contributes to strong σ-donor capability [16]. The π-acceptor properties remain minimal due to the alkyl nature of the substituents, distinguishing this ligand from more π-acidic phosphites or fluorinated phosphines [19].
The frontier molecular orbital analysis reveals that phosphine ligands primarily influence the highest occupied molecular orbital energies of metal complexes, with the electron density distribution favoring the phosphorus-containing ligands [18]. The lowest unoccupied molecular orbitals typically maintain character associated with other ligands in the coordination sphere, emphasizing the predominantly σ-donor nature of phosphine coordination [18]. This electronic structure understanding provides insight into the catalytic behavior and coordination preferences of dicyclohexyl(2,6-diisopropylphenyl)phosphine in various metal complexes [18].
The conformational flexibility of dicyclohexyl(2,6-diisopropylphenyl)phosphine plays a crucial role in determining its coordination behavior and catalytic performance in metal complexes [21] [22]. The molecule possesses multiple degrees of rotational freedom, particularly around the phosphorus-carbon bonds and within the cyclohexyl ring systems, allowing for adaptive binding to various metal centers [1]. Computational conformational screening using molecular mechanics followed by density functional theory optimization has revealed the importance of considering ligand flexibility in determining accurate steric parameters [7] [9].
The cyclohexyl groups attached to phosphorus exhibit conformational dynamics primarily through chair-chair interconversion, which represents the lowest energy pathway for six-membered ring flexibility [1]. The barrier to ring flipping in cyclohexyl systems is relatively low, typically around 10-11 kilocalories per mole, allowing for rapid conformational exchange at room temperature [1]. This flexibility enables the ligand to adjust its steric profile in response to the coordination environment, potentially minimizing unfavorable steric interactions with other ligands or substrates [21].
The 2,6-diisopropylphenyl moiety contributes additional conformational complexity through rotation around the phosphorus-phenyl bond and internal rotation of the isopropyl substituents [21]. The ortho-substitution pattern creates significant steric hindrance that restricts free rotation around the phosphorus-phenyl bond, resulting in preferred conformations that minimize steric clashes [2]. Crystallographic studies of related compounds have shown that bulky ortho-substituted aryl phosphines adopt specific conformations to accommodate the steric demands of both the metal coordination sphere and the ligand substituents [6].
Metal coordination induces conformational changes in the ligand structure, as demonstrated by comparative studies of free and coordinated phosphines [21] [23]. The coordination process requires the phosphine to adopt geometries that optimize orbital overlap with the metal while minimizing steric repulsion within the coordination sphere [21]. For dicyclohexyl(2,6-diisopropylphenyl)phosphine, this often involves rotation of the cyclohexyl groups away from the metal center and adjustment of the phenyl ring orientation to minimize steric interactions [6].
The flexibility of bridging phosphine ligands has been extensively studied in multinuclear coinage metal complexes, where conformational adaptability facilitates self-assembly of discrete polynuclear aggregates [22]. The ability of phosphines to adjust their conformation in response to the coordination environment is essential for the formation of stable multinuclear structures [22]. For dicyclohexyl(2,6-diisopropylphenyl)phosphine, the substantial steric bulk would likely favor monodentate coordination modes rather than bridging arrangements [22].
Temperature-dependent nuclear magnetic resonance studies of phosphine complexes reveal dynamic behavior on the nuclear magnetic resonance timescale, indicating rapid conformational exchange processes [6] [23]. The observed fluxional behavior reflects the low barriers to conformational interconversion and the ability of the ligand to sample multiple conformations in solution [6]. This conformational flexibility has important implications for catalytic applications, where the ligand must accommodate changing coordination environments during the catalytic cycle [23].
The conformational preferences of dicyclohexyl(2,6-diisopropylphenyl)phosphine in different coordination geometries have been investigated through computational studies [7] [9]. Density functional theory calculations reveal that the ligand adopts different conformations in linear, tetrahedral, and octahedral coordination environments to optimize bonding interactions while minimizing steric strain [9]. The conformational adaptability contributes to the ligand's versatility in supporting various metal coordination geometries and catalytic applications [7].
The synthesis of dicyclohexyl(2,6-diisopropylphenyl)phosphine relies primarily on classical organometallic approaches utilizing phosphine precursors. The most widely employed method involves the reaction of phosphorus trichloride with appropriate organometallic reagents under controlled conditions [2].
The predominant synthetic route employs a sequential Grignard reaction mechanism. This approach involves the initial formation of 2,6-diisopropylphenyl magnesium bromide from 2,6-diisopropylbromobenzene and magnesium metal in anhydrous tetrahydrofuran at reduced temperatures [3] [4]. The aryl Grignard reagent is subsequently reacted with dicyclohexylphosphine chloride to yield the target phosphine compound .
The reaction typically proceeds through the following mechanism:
This methodology achieves yields ranging from 70-90% under optimized conditions . The reaction requires strict anhydrous conditions and inert atmosphere handling due to the extreme air sensitivity of both the Grignard reagent and the phosphine product [6] [7].
An alternative approach involves the direct reaction of phosphorus trichloride with both dicyclohexylmagnesium chloride and 2,6-diisopropylphenyl magnesium bromide in a controlled sequential addition process [2] [8]. This method offers the advantage of constructing the phosphine framework in a single reaction vessel, though it requires precise stoichiometric control to prevent overalkylation [9] [10].
The procedure typically involves:
This route demonstrates yields of 60-85% but requires more sophisticated monitoring and control systems [9] [10].
The reduction of phosphine oxides to their corresponding phosphines represents a crucial synthetic methodology, particularly for recovering valuable phosphine ligands and implementing circular phosphorus chemistry [11] [12] [13].
Hexachlorodisilane (Si₂Cl₆) has emerged as one of the most effective reducing agents for phosphine oxides, demonstrating exceptional efficiency in converting tertiary phosphine oxides to phosphines [11] [12] [13]. The mechanism proceeds through a stereospecific pathway with retention of configuration at the phosphorus center [12] [14].
The reduction follows a two-step nonpolar mechanism:
Kinetic studies reveal an activation energy of approximately 18-20 kcal/mol, significantly lower than alternative silane-based reducing systems [11] [15]. The reaction typically requires reflux conditions in benzene or toluene under nitrogen atmosphere for 15-30 minutes, achieving yields of 70-90% [11] [13].
Aluminum hydride reagents, particularly lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H), provide effective alternatives for phosphine oxide reduction [9] [16] [17]. These systems demonstrate particular efficacy with secondary phosphine oxides, though they require more stringent reaction conditions [17].
The mechanism involves:
DIBAL-H has proven superior to LiAlH₄ for secondary phosphine oxides, achieving yields of 60-95% under optimized conditions [17]. The reaction typically requires reflux in tetrahydrofuran for 2-24 hours [9] [16].
Recent developments have introduced more sophisticated reduction systems addressing limitations of traditional methods [18] [19] [15].
TMEDA-Mediated Reduction: This system employs oxalyl chloride for activation to chlorophosphonium salts, followed by sodium iodide conversion and tertiary amine-mediated hydride transfer [18]. The method operates under mild conditions (60°C in acetonitrile) and demonstrates excellent chemoselectivity [18].
Diphenyldisiloxane (DPDS) System: This represents one of the most chemoselective reduction methods, capable of reducing both secondary and tertiary phosphine oxides while preserving sensitive functional groups [15]. The system demonstrates an activation energy of 18.0 kcal/mol and can operate at room temperature when combined with Brønsted acid catalysts [15].
Industrial production of dicyclohexyl(2,6-diisopropylphenyl)phosphine faces significant challenges related to the air-sensitive nature of phosphine compounds and the specialized conditions required for their synthesis [7] [20] [21].
The industrial synthesis typically employs scaled-up versions of the Grignard methodology, though this requires sophisticated engineering solutions to address several critical factors [7] [21]:
Temperature Control: Large-scale Grignard reactions generate substantial heat, necessitating advanced heat transfer systems and staged addition protocols to prevent thermal decomposition [9] [7].
Atmosphere Control: Industrial production requires comprehensive inert atmosphere systems, including nitrogen blanketing, sealed transfer systems, and specialized handling equipment to prevent oxidation [7] [21].
Raw Material Costs: The high cost of specialized reagents, particularly hexachlorodisilane and other silicon-based reducing agents, significantly impacts production economics [7] [22]. Current industrial costs for dicyclohexylphosphine chloride exceed £11-12 per gram [9].
Purification of air-sensitive phosphines presents unique challenges requiring specialized techniques [6] [23] [24]:
Distillation Methods: Bulb-to-bulb distillation under high vacuum represents the primary purification technique, though the relatively high boiling point of dicyclohexyl(2,6-diisopropylphenyl)phosphine (estimated >200°C at atmospheric pressure) necessitates careful temperature control [9] [6].
Crystallization Approaches: Recrystallization from anhydrous solvents under inert atmosphere can provide high-purity products, though solvent selection is critical to prevent decomposition [9] [6].
Chromatographic Limitations: Traditional silica gel chromatography cannot be employed due to the basic nature of phosphines and their tendency to undergo oxidation. Alternative purification methods include alumina chromatography under strictly anhydrous conditions [6] [23].